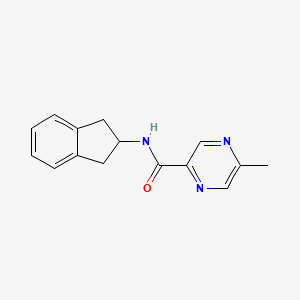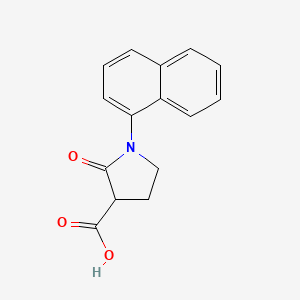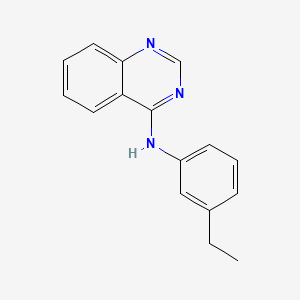
N-(3-Ethylphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethylphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group at the 4-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 3-ethylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolin-4-one derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Ethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine
- N-(4-Methoxyphenyl)quinazolin-4-amine
- N-(2-Trifluoromethylphenyl)quinazolin-4-amine
Uniqueness
N-(3-Ethylphenyl)quinazolin-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Propriétés
Numéro CAS |
146885-15-6 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-2-12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19) |
Clé InChI |
NWXFFEPZGZNRJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



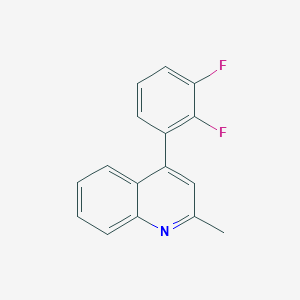

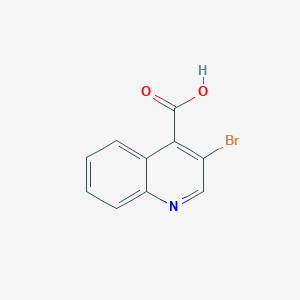
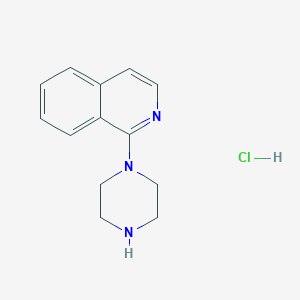




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)


